Magnesium mandelate
Description
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .
Properties
CAS No. |
6787-77-5 |
|---|---|
Molecular Formula |
C8H8MgO3 |
Molecular Weight |
176.45 g/mol |
IUPAC Name |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |
InChI Key |
NWOVSMPMPUPGBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O.[Mg] |
Other CAS No. |
18937-33-2 6787-77-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
Magnesium mandelate participates in ligand substitution reactions, where the mandelate anion acts as a bidentate ligand. Key examples include:
Grignard Reagent Interactions
In synthetic pathways, this compound derivatives form via nucleophilic substitution. For instance, cyclopentyl methyl mandelate is synthesized through a Grignard reaction:
-
Cyclopentyl chloride reacts with magnesium in THF/ether to form a Grignard reagent.
-
This reagent substitutes the carbonyl group of methyl benzoylformate, yielding cyclopentyl methyl mandelate after hydrolysis and esterification .
Acid/Base-Catalyzed Tautomerization
In enzymatic systems, this compound undergoes keto-enol tautomerization. Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelate enantiomers via a two-step mechanism:
-
Deprotonation : His297 abstracts the α-proton from (R)-mandelate, forming an enolate intermediate .
-
Reprotonation : Lys166 delivers a proton to the opposite face, yielding (S)-mandelate .
Kinetic Parameters
| Parameter | Value |
|---|---|
| Catalytic efficiency (kₐₜ/Kₘ) | 1.2 × 10⁵ M⁻¹s⁻¹ |
| Activation energy | ~45 kJ/mol |
This reaction is critical in bacterial catabolism of mandelate, enabling enantiomer-specific metabolic pathways .
Coordination Chemistry
This compound forms stable coordination complexes due to its O,O-bidentate binding mode:
Structural Features
-
Geometry : Distorted octahedral, with mandelate coordinating via carboxylate and hydroxyl groups .
-
Hydrogen Bonding : Outer-sphere interactions stabilize the complex in aqueous media .
Comparative Stability
| Ligand | Coordination Type | Geometry |
|---|---|---|
| Mandelate | O,O-bidentate | Octahedral |
| Anthranilate | Outer-sphere (H-bond) | Octahedral |
| Orotate | Monodentate | Tetrahedral |
The hydroxyl group remains protonated in aqueous solutions, while the carboxylate is deprotonated, enhancing solubility .
Hydrolysis and Esterification
Post-synthetic modifications of this compound derivatives involve:
-
Hydrolysis : Base-mediated cleavage of ester groups (e.g., KOH in ethanol) to regenerate mandelic acid .
-
Esterification : Reflux with methanol and sulfuric acid reforms methyl esters .
Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | 50% H₂SO₄, ice-water bath | Carboxylic acid formation |
| Esterification | H₂SO₄, methanol, reflux | Methyl ester synthesis |
Biochemical Interactions
This compound modulates enzymatic activity through competitive inhibition. For example:
-
Propargylglycolate Inhibition : Competes with mandelate for racemase active sites, disrupting enantiomer interconversion .
-
Metal Cofactor Role : Magnesium stabilizes transition states in racemization, reducing activation energy by 15–20% .
Stability Under Varied Conditions
Scientific Research Applications
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .
Comparison with Similar Compounds
- Calcium mandelate
- Strontium mandelate
- Barium mandelate
- Zinc mandelate
Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .
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